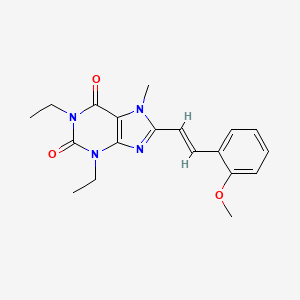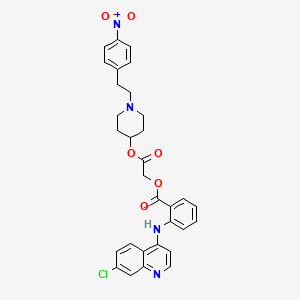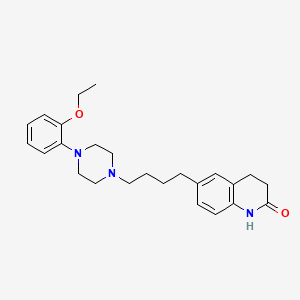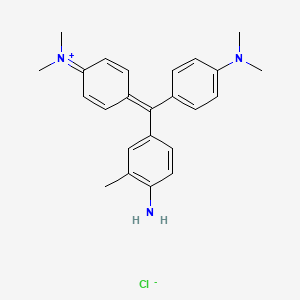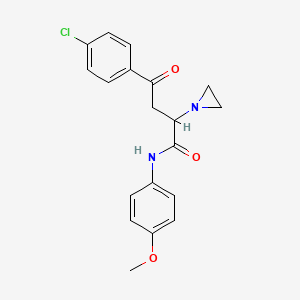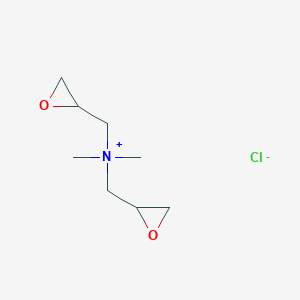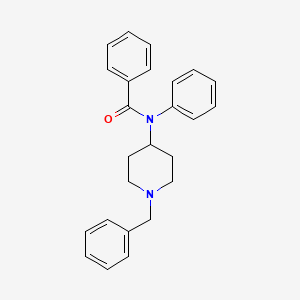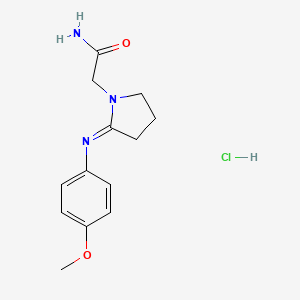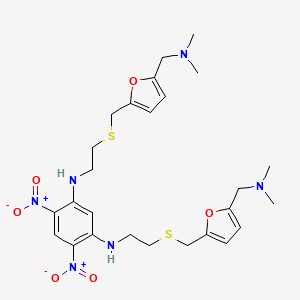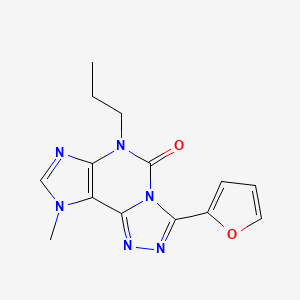
trans-Bicyclo(3.3.0)oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Bicyclo(3.3.0)oct-2-ene: is a highly strained bicyclic hydrocarbon with the molecular formula C8H12 . This compound is characterized by its unique structure, which consists of two fused cyclopentane rings with a double bond at the 2-position. The trans configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s significant strain energy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bicyclo(3.3.0)oct-2-ene is challenging due to its high strain energy. One common method involves the intramolecular Diels-Alder reaction of a suitable diene and dienophile. This reaction typically requires high temperatures and pressures to overcome the strain energy and achieve the desired product .
Industrial Production Methods: Industrial production of trans-Bicyclo(33 advancements in synthetic methodologies and catalysis may pave the way for more efficient production routes in the future .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Bicyclo(3.3.0)oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield the corresponding saturated bicyclic compound.
Substitution: Electrophilic substitution reactions can occur at the double bond, leading to the formation of halogenated or alkylated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens (e.g., bromine), alkyl halides
Major Products Formed:
Oxidation: Diols, ketones
Reduction: Saturated bicyclic hydrocarbons
Substitution: Halogenated or alkylated bicyclic compounds
Applications De Recherche Scientifique
Chemistry: trans-Bicyclo(3.3.0)oct-2-ene is used as a model compound in studies of strain energy and reaction mechanisms . Its unique structure makes it an interesting subject for theoretical and experimental investigations in organic chemistry .
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound have been explored for their potential pharmacological properties . The strained ring system can interact with biological targets in unique ways, offering potential for drug discovery .
Industry: In the industrial context, this compound and its derivatives are studied for their potential use in materials science and polymer chemistry . The compound’s rigidity and strain energy can impart desirable properties to polymers and other materials .
Mécanisme D'action
The mechanism by which trans-Bicyclo(3.3.0)oct-2-ene exerts its effects is primarily related to its strain energy and reactivity . The high strain energy makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
cis-Bicyclo(3.3.0)oct-2-ene: This compound has a similar structure but with the substituents on the double bond on the same side, resulting in different reactivity and strain energy.
Bicyclo(3.2.1)octane: Another bicyclic compound with a different ring fusion pattern, leading to distinct chemical properties and applications.
Uniqueness: trans-Bicyclo(3.3.0)oct-2-ene is unique due to its trans configuration and the resulting high strain energy. This makes it a valuable compound for studying the effects of strain on chemical reactivity and for exploring novel synthetic methodologies .
Propriétés
Numéro CAS |
53225-38-0 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
(3aR,6aS)-1,2,3,3a,4,6a-hexahydropentalene |
InChI |
InChI=1S/C8H12/c1-3-7-5-2-6-8(7)4-1/h1,3,7-8H,2,4-6H2/t7-,8-/m0/s1 |
Clé InChI |
KEHFJHPSOFFXBO-YUMQZZPRSA-N |
SMILES isomérique |
C1C[C@@H]2CC=C[C@H]2C1 |
SMILES canonique |
C1CC2CC=CC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



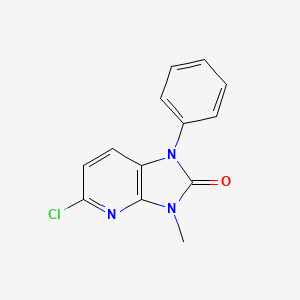
![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)

